1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid 1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1240578-58-8
VCID: VC11694164
InChI: InChI=1S/C14H17NO2/c1-4-15-12-7-10(9(2)3)5-6-11(12)8-13(15)14(16)17/h5-9H,4H2,1-3H3,(H,16,17)
SMILES: CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid

CAS No.: 1240578-58-8

Cat. No.: VC11694164

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid - 1240578-58-8

Specification

CAS No. 1240578-58-8
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name 1-ethyl-6-propan-2-ylindole-2-carboxylic acid
Standard InChI InChI=1S/C14H17NO2/c1-4-15-12-7-10(9(2)3)5-6-11(12)8-13(15)14(16)17/h5-9H,4H2,1-3H3,(H,16,17)
Standard InChI Key XIJZUAMMZQCZPE-UHFFFAOYSA-N
SMILES CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O
Canonical SMILES CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The indole scaffold consists of a bicyclic structure merging a benzene ring with a pyrrole ring. In 1-ethyl-6-isopropyl-1H-indole-2-carboxylic acid, substitutions at positions 1, 2, and 6 introduce steric and electronic modifications that influence its reactivity and interactions. The ethyl group at N1 enhances lipophilicity, while the isopropyl group at C6 contributes to steric hindrance. The carboxylic acid at C2 enables hydrogen bonding and salt formation, critical for solubility and target binding .

Table 1: Hypothesized Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular FormulaC₁₄H₁₇NO₂Structural analysis
Molecular Weight231.29 g/molSum of atomic masses
Density1.18–1.22 g/cm³Analogous indole derivatives
Boiling Point~390°CThermal stability trends
LogP2.8–3.2Lipophilicity of substituents
pKa (Carboxylic Acid)~4.5Comparison to indole-2-carboxylic acid

These predictions align with data from structurally similar compounds, such as 1-isopropyl-1H-indole-3-carboxylic acid (density: 1.2 g/cm³, molecular weight: 203.24 g/mol) and ethyl 1H-indole-2-carboxylate (melting point: 128–130°C) .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 1-ethyl-6-isopropyl-1H-indole-2-carboxylic acid has been reported, methodologies for analogous indole-2-carboxylic acids provide a template. The CN102020600B patent outlines a route using nitrotoluene and diethyl oxalate under iron catalysis, followed by hydrazine hydrate reduction. Adapting this approach:

  • Condensation: React 6-isopropyl-2-nitrotoluene with diethyl oxalate in sodium ethoxide/ethanol to form a β-keto ester intermediate.

  • Reduction: Treat with hydrazine hydrate and ferrous hydroxide to cyclize into the indole core .

  • Hydrolysis: Saponify the ester to the carboxylic acid using aqueous alkali .

Critical Reaction Parameters:

  • Temperature: 50–55°C for condensation .

  • Catalyst: Ferrous hydroxide (0.05 mol per mole substrate) .

  • Yield Optimization: Adjusting the molar ratio of nitrotoluene to diethyl oxalate (1:1.5 suggested) .

Functionalization Strategies

Post-synthetic modifications could include:

  • Esterification: Converting the carboxylic acid to ethyl esters via thionyl chloride/ethanol, as demonstrated for indole-2-carboxylic acid .

  • Halogenation: Introducing bromine at C5/C7 positions using N-bromosuccinimide, enabling cross-coupling reactions .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (Predicted):

    • Indole H3 singlet: δ 7.8–8.0 ppm .

    • Ethyl group (N1): δ 1.4 (triplet, 3H), δ 4.2 (quartet, 2H) .

    • Isopropyl (C6): δ 1.3 (doublet, 6H), δ 3.2 (septet, 1H) .

  • IR: Broad O–H stretch (2500–3000 cm⁻¹), C=O (1700 cm⁻¹) .

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile/water) would likely show a retention time of 12–15 minutes, comparable to ethyl indole-2-carboxylate (tᵣ = 10.2 min) .

Industrial and Research Applications

Medicinal Chemistry Probes

The compound’s modular structure makes it a candidate for:

  • Kinase Inhibitors: Analogous to indole-2-carboxylic acids targeting cellular kinases .

  • Anticancer Agents: Brominated derivatives induce apoptosis in tumor cells .

Material Science

Indole derivatives serve as ligands in luminescent metal-organic frameworks (MOFs). The carboxylic acid group enables coordination to metal centers like Zn²⁺ or Cu²⁺ .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Avoiding isomer formation during cyclization .

  • Purification: Removing residual catalysts (e.g., ferrous hydroxide) via activated charcoal treatment .

Unexplored Pharmacological Avenues

  • Neuroinflammation: Modulating NLRP3 inflammasome via indole-carboxylic acid interactions.

  • Antibiotic Resistance: Targeting bacterial efflux pumps through hydrophobic interactions.

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